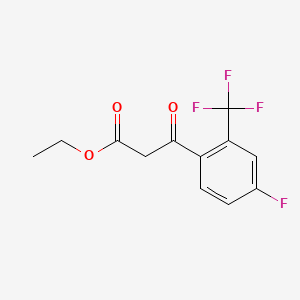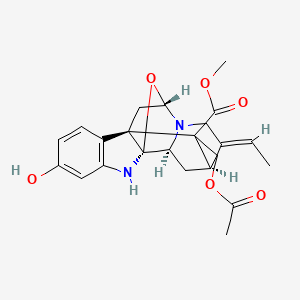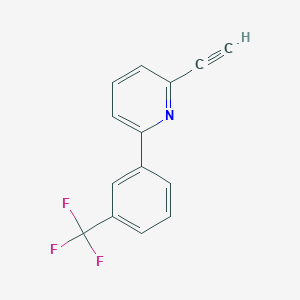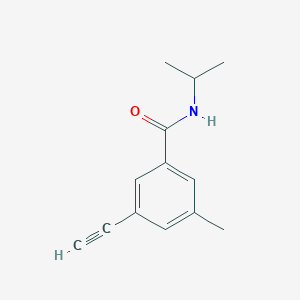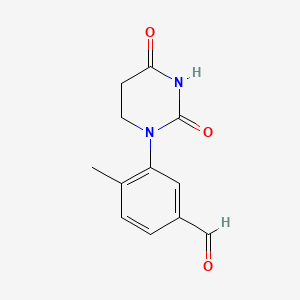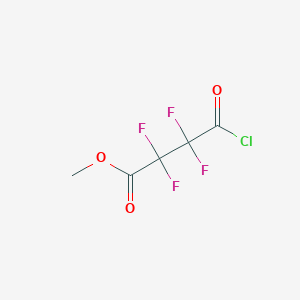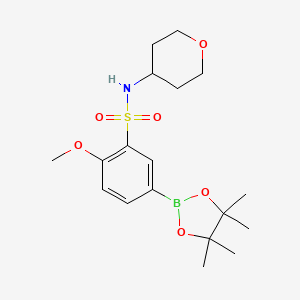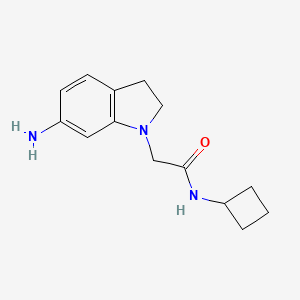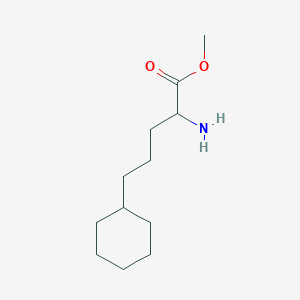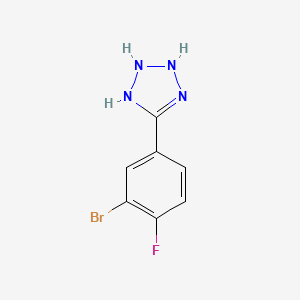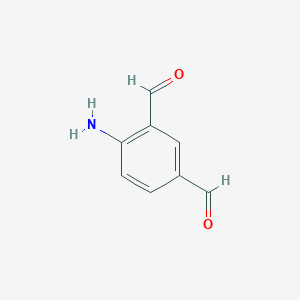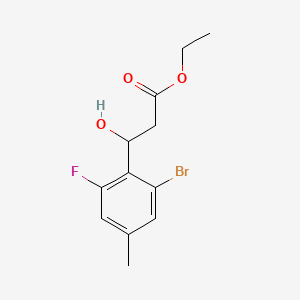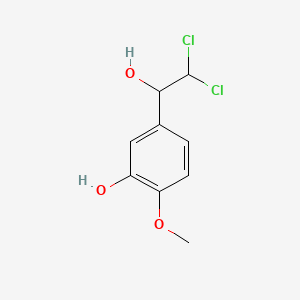
5-(2,2-Dichloro-1-hydroxyethyl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2-Dichloro-1-hydroxyethyl)-2-methoxyphenol is a chemical compound with the molecular formula C9H10Cl2O3 It is characterized by the presence of a dichloro-hydroxyethyl group attached to a methoxyphenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dichloro-1-hydroxyethyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with 2,2-dichloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,2-Dichloro-1-hydroxyethyl)-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dichloro group to a dihydroxy group.
Substitution: The dichloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(2,2-Dichloro-1-hydroxyethyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(2,2-Dichloro-1-hydroxyethyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2-Dichloro-1-hydroxyethyl)-5-methoxyphenol: Similar structure but with different substitution patterns on the phenol ring.
N-(2,2-Dichloro-1-hydroxyethyl)acetamide: Contains a similar dichloro-hydroxyethyl group but attached to an acetamide moiety.
Uniqueness
5-(2,2-Dichloro-1-hydroxyethyl)-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C9H10Cl2O3 |
|---|---|
Peso molecular |
237.08 g/mol |
Nombre IUPAC |
5-(2,2-dichloro-1-hydroxyethyl)-2-methoxyphenol |
InChI |
InChI=1S/C9H10Cl2O3/c1-14-7-3-2-5(4-6(7)12)8(13)9(10)11/h2-4,8-9,12-13H,1H3 |
Clave InChI |
IKWAGLCQDAHCQY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(C(Cl)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


